molecular formula C28H22N2O7 B391909 2-methoxy-4-{2-[(1-naphthyloxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate

2-methoxy-4-{2-[(1-naphthyloxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate

Cat. No.: B391909
M. Wt: 498.5g/mol
InChI Key: MJYBHOKZPBLKFR-FDVSRXAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-{2-[(1-naphthyloxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate is a complex organic compound with a molecular formula of C28H22N2O7 and a molecular weight of 498.5 g/mol. This compound features a unique structure that includes a naphthalene ring, a benzodioxole ring, and a hydrazinylidene moiety, making it an interesting subject for various scientific studies.

Properties

Molecular Formula

C28H22N2O7

Molecular Weight

498.5g/mol

IUPAC Name

[2-methoxy-4-[(Z)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C28H22N2O7/c1-33-25-13-18(9-11-24(25)37-28(32)20-10-12-23-26(14-20)36-17-35-23)15-29-30-27(31)16-34-22-8-4-6-19-5-2-3-7-21(19)22/h2-15H,16-17H2,1H3,(H,30,31)/b29-15-

InChI Key

MJYBHOKZPBLKFR-FDVSRXAVSA-N

SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC5=C(C=C4)OCO5

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NC(=O)COC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC5=C(C=C4)OCO5

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-4-{2-[(1-naphthyloxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the use of copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions, which are known for their high regioselectivity and excellent yields . The reaction conditions typically include the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions: [2-meth

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